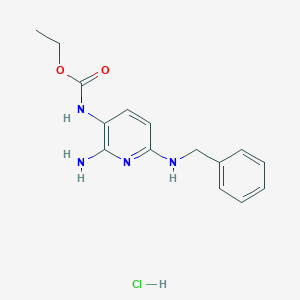
去氟氟哌啶醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desfluoro Flupirtine Hydrochloride is a chemical compound with the molecular formula C15H19ClN4O2 and a molecular weight of 322.79 g/mol . It is a derivative of flupirtine, a centrally acting non-opioid analgesic. Desfluoro Flupirtine Hydrochloride is primarily used in research settings and is not intended for human or veterinary use .
科学研究应用
Desfluoro Flupirtine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Researchers use it to study its effects on various biological systems, including its potential neuroprotective properties.
Medicine: Although not used clinically, it serves as a model compound for studying the pharmacological properties of flupirtine derivatives.
Industry: It is employed in the development of new materials and chemical processes.
作用机制
Target of Action
Desfluoro Flupirtine Hydrochloride primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the functioning of the sympathetic nervous system, which is part of the body’s response to stress and danger .
Mode of Action
Desfluoro Flupirtine Hydrochloride acts by upregulating Bcl-2 , increasing glutathione levels , activating an inwardly rectifying potassium channel , and delaying loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to activate the potassium KV7 (KCNQ) channel , which opens a series of further therapeutic possibilities . It also upregulates Bcl-2 and increases glutathione levels , which are crucial for cellular health and function .
Pharmacokinetics
Desfluoro Flupirtine Hydrochloride has a bioavailability of 90% (oral) and 70% (rectal) . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound . About 72% of Desfluoro Flupirtine Hydrochloride and its metabolites appear in urine and 18% appear in feces . The half-life of the compound varies depending on the individual’s age and renal impairment .
Result of Action
The action of Desfluoro Flupirtine Hydrochloride results in the suppression of over-excitability of neuronal and non-neuronal cells . This makes it effective as a centrally acting analgesic in patients with a range of acute and persistent pain conditions . It also exhibits pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .
生化分析
Cellular Effects
Its parent compound, Flupirtine, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Flupirtine, a related compound, is known to be a KV7 potassium channel activator with additional GABA Aergic mechanisms . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Flupirtine has been shown to be effective in treating neonatal seizures in rat models .
Metabolic Pathways
Flupirtine is known to undergo redox reactions, suggesting a role in oxidative metabolism .
Transport and Distribution
Flupirtine has been shown to be delivered to all tissues assessed, including the brain, within 1 hour of dosing .
Subcellular Localization
The localization of proteins, which are highly correlated to their native locations inside the cell, is crucial to understanding various cellular processes .
准备方法
The synthesis of Desfluoro Flupirtine Hydrochloride involves several steps. One common method starts with the reaction of 2,6-dichloro-3-nitro-pyridine with p-fluorobenzylamine to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and substitution, to yield Desfluoro Flupirtine Hydrochloride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
化学反应分析
Desfluoro Flupirtine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
相似化合物的比较
Desfluoro Flupirtine Hydrochloride can be compared to other similar compounds, such as:
Flupirtine: The parent compound, known for its analgesic properties.
Retigabine: A bioisostere of flupirtine, used for the treatment of epilepsy.
Desfluoro Flupirtine Hydrochloride is unique due to its specific chemical structure, which lacks the fluorine atom present in flupirtine.
属性
IUPAC Name |
ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHPVMNCBBZWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
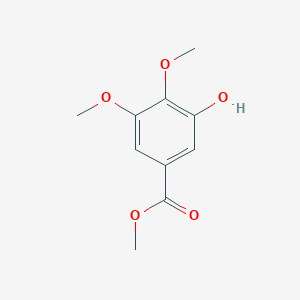
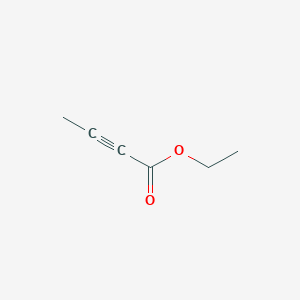
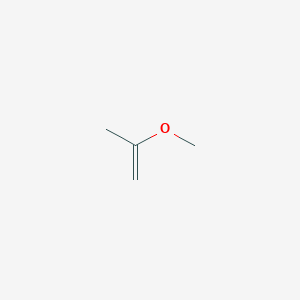


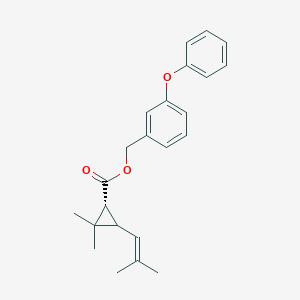
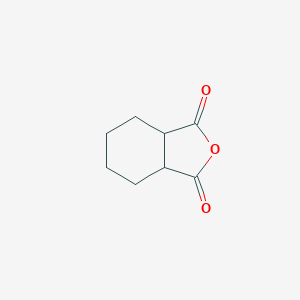
![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)
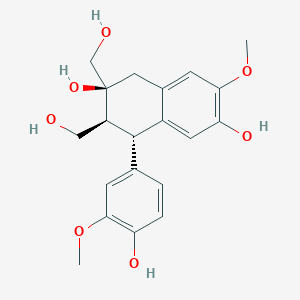

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)
